molecular formula C24H50N2OS B14523618 N-Dodecyl-N'-{3-[(2-ethylhexyl)oxy]propyl}thiourea CAS No. 62552-04-9

N-Dodecyl-N'-{3-[(2-ethylhexyl)oxy]propyl}thiourea

Cat. No.: B14523618
CAS No.: 62552-04-9
M. Wt: 414.7 g/mol
InChI Key: OQUWEDFYUYZGAC-UHFFFAOYSA-N
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Description

N-Dodecyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms

Properties

CAS No.

62552-04-9

Molecular Formula

C24H50N2OS

Molecular Weight

414.7 g/mol

IUPAC Name

1-dodecyl-3-[3-(2-ethylhexoxy)propyl]thiourea

InChI

InChI=1S/C24H50N2OS/c1-4-7-9-10-11-12-13-14-15-16-19-25-24(28)26-20-17-21-27-22-23(6-3)18-8-5-2/h23H,4-22H2,1-3H3,(H2,25,26,28)

InChI Key

OQUWEDFYUYZGAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=S)NCCCOCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea typically involves the reaction of dodecylamine with 3-(2-ethylhexyloxy)propyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-{3-[(2-ethylhexyl)oxy]propyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-Dodec

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